molecular formula C2H6N2O B590809 Acetohydrazide-D3 CAS No. 1028333-41-6

Acetohydrazide-D3

Cat. No.: B590809
CAS No.: 1028333-41-6
M. Wt: 77.101
InChI Key: OFLXLNCGODUUOT-FIBGUPNXSA-N
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Description

Acetohydrazide-D3 is a labelled analogue of Acetohydrazide . It is a white solid with a molecular weight of 77.1 and a molecular formula of C₂H₃D₃N₂O . It is slightly soluble in DMSO and Methanol . Acetohydrazide is a metabolite of Isoniazid, an antibiotic for the treatment of Mycobacterium tuberculosis, and it inhibits mycolic acid biosynthesis .


Synthesis Analysis

This compound has been synthesized in various studies. For instance, pyridazine-acetohydrazides were synthesized by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide, which was prepared via the reaction of pyridazine ester with hydrazine hydrate . Another study synthesized a series of isoindolin-1,3-dione-based acetohydrazides as possible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .


Chemical Reactions Analysis

This compound, like other acetohydrazides, can participate in various chemical reactions. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 62-64°C . It is slightly soluble in DMSO and Methanol . The molecular weight is 77.1 and the molecular formula is C₂H₃D₃N₂O .

Scientific Research Applications

Vibrational Spectra and Structural Analysis

  • Acetohydrazide exhibits significant structural stability and distinct vibrational spectra characteristics, as revealed through DFT-B3LYP and ab initio MP2 calculations. The molecule demonstrates a planar structure for the acetohydrazide group and a trans-syn conformation as the lowest energy structure, which is important in understanding its chemical behavior (Badawi, 2007).

Molecular Configuration and Hydrogen Bonding

  • Studies on various acetohydrazide derivatives have shown that these molecules often adopt a planar configuration and exhibit significant hydrogen bonding. This understanding is crucial for applications in crystallography and molecular design (Lv et al., 2009), (İnkaya et al., 2011).

Quantum Chemical Characterization

  • N-(2-hydroxybenzylidene)acetohydrazide (HBAH) has been studied for its quantum chemical properties. These studies include vibrational analysis, NLO (non-linear optical) analysis, and molecular orbital contributions, indicating potential for use in NLO materials (Tamer et al., 2014).

Synthesis and Applications in Cytotoxicity

  • Acetohydrazide derivatives have been synthesized and evaluated for various applications, including cytotoxicity against cancer cell lines. This shows the potential of acetohydrazide derivatives in pharmaceutical research (Shaker & Marzouk, 2016), (Huan et al., 2020).

Palladium-Catalyzed Reactions

  • Acetohydrazide plays a dual role in palladium-catalyzed reactions, functioning both as a directing group for catalytic C(sp3)–H activation and as a protecting group. This highlights its versatility in organic synthesis (Chen et al., 2020).

Nonlinear Optical Properties

  • Some acetohydrazide derivatives have been identified as potential candidates for optical device applications, such as optical limiters and switches, due to their promising nonlinear optical properties (Naseema et al., 2010).

Properties

IUPAC Name

2,2,2-trideuterioacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXLNCGODUUOT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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